6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent . The reaction conditions often involve refluxing in a solvent such as ethanol or methanol, with the addition of catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated cinnoline derivatives.
Scientific Research Applications
6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid: Similar structure but with methoxy groups instead of methyl groups.
1-Cyclopropyl-7-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid: Contains a cyclopropyl and fluoro group, offering different biological properties
Uniqueness
6,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
6,8-dimethyl-4-oxo-1H-cinnoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-5-3-6(2)8-7(4-5)10(14)9(11(15)16)13-12-8/h3-4H,1-2H3,(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXSDMZVYPAYCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=NN2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225534 | |
Record name | 3-Cinnolinecarboxylic acid, 4-hydroxy-6,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36991-59-0 | |
Record name | 3-Cinnolinecarboxylic acid, 4-hydroxy-6,8-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36991-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cinnolinecarboxylic acid, 4-hydroxy-6,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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